molecular formula C12H8Cl2N2O2S B14502831 (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene CAS No. 64170-89-4

(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene

Cat. No.: B14502831
CAS No.: 64170-89-4
M. Wt: 315.2 g/mol
InChI Key: PZBWKORSSLDLOB-UHFFFAOYSA-N
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Description

(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline under basic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes coupling to form the diazene compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can be used as a building block for the synthesis of more complex molecules. Its diazene group makes it a useful intermediate in organic synthesis.

Biology

Medicine

There is limited information on the direct medical applications of this compound. its structural features suggest it could be explored for pharmaceutical development.

Industry

In industry, this compound may be used in the production of dyes, pigments, and other materials due to its stable diazene linkage and chlorinated aromatic rings.

Mechanism of Action

The mechanism of action of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A compound with a similar diazene group but without the sulfonyl and chlorinated substituents.

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Chloroaniline: Another precursor used in the synthesis.

Properties

CAS No.

64170-89-4

Molecular Formula

C12H8Cl2N2O2S

Molecular Weight

315.2 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)iminobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O2S/c13-9-1-5-11(6-2-9)15-16-19(17,18)12-7-3-10(14)4-8-12/h1-8H

InChI Key

PZBWKORSSLDLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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